molecular formula C15H12N4O B6418984 N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide CAS No. 256661-45-7

N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide

Cat. No. B6418984
CAS RN: 256661-45-7
M. Wt: 264.28 g/mol
InChI Key: QUPDXAVWNBGCPP-UHFFFAOYSA-N
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Description

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Molecular Structure Analysis

Pyrazoles can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . They are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrazole compound can vary greatly depending on its structure and substituents. For example, one pyrazole compound was reported as a white solid with a melting point of 147–150 °C .

Scientific Research Applications

Antimicrobial Activity

This compound has been found to have antimicrobial properties . This makes it useful in the development of new drugs to combat various types of microbial infections.

Anti-tuberculosis Activity

It has also been reported to have anti-tuberculosis activity . This could potentially be used in the treatment of tuberculosis, a serious infectious disease that primarily affects the lungs.

Anti-inflammatory Activity

The compound has shown anti-inflammatory properties . This suggests it could be used in the development of drugs to treat conditions characterized by inflammation.

Antioxidant Activity

The compound has demonstrated antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-tumor Activity

The compound has been found to have anti-tumor properties . This suggests it could be used in the development of drugs for the treatment of various types of cancer.

Cytotoxicity Activity

The compound has shown cytotoxicity activity . This means it has the potential to be toxic to certain cells, which could be beneficial in the treatment of certain diseases, such as cancer.

Analgesic Activity

The compound has demonstrated analgesic (pain-relieving) properties . This suggests it could be used in the development of new analgesic drugs.

Industrial Applications

Apart from its potential medicinal applications, this compound is also utilized in paint and photographic industries and in the development of heat-resistant resins .

Mechanism of Action

While the specific mechanism of action for “N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide” is not available, pyrazole derivatives have been known to exhibit various biological activities. For instance, a synthesized pyrazole derivative was discussed as causing 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Future Directions

Pyrazoles continue to be a focus of research due to their wide range of applications and potential for the synthesis of bioactive chemicals . Future research will likely continue to explore new synthetic techniques and applications for pyrazole derivatives.

properties

IUPAC Name

N-[4-(1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c20-15(12-2-1-8-16-10-12)18-13-5-3-11(4-6-13)14-7-9-17-19-14/h1-10H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPDXAVWNBGCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide

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